molecular formula C12H12ClN3OS2 B5746125 N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5746125
M. Wt: 313.8 g/mol
InChI Key: ILLJAARDFDKFAT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific and targeted manner. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cancer cells. This leads to the induction of apoptosis and the selective killing of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can have a variety of biochemical and physiological effects on cells. These effects include the induction of apoptosis, the inhibition of specific enzymes and signaling pathways, and the modulation of gene expression. These effects are believed to be responsible for the compound's ability to selectively target cancer cells and induce their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its ability to selectively target cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on non-cancerous cells, which could lead to unwanted side effects.

Future Directions

There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of research could be the development of new cancer therapies based on this compound. Another area of research could be the identification of new targets for the compound, which could lead to the development of new treatments for other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and its effects on cells. Overall, there is a great deal of potential for this compound in scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a base such as triethylamine to yield the final product. This synthesis method has been well established in the literature and has been used to produce N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in high yields and purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can selectively target cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-7-3-4-9(13)5-10(7)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLJAARDFDKFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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